molecular formula C5HCl7 B13757100 Heptachlorocyclopentene CAS No. 858423-01-5

Heptachlorocyclopentene

Cat. No.: B13757100
CAS No.: 858423-01-5
M. Wt: 309.2 g/mol
InChI Key: AJUXFTIOMRYFRL-UHFFFAOYSA-N
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Description

Heptachlorocyclopentene is an organochlorine compound known for its unique chemical structure and properties. It is a derivative of cyclopentene, where multiple chlorine atoms are substituted on the cyclopentene ring. This compound is primarily used in the synthesis of various pesticides and industrial chemicals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptachlorocyclopentene is typically synthesized through the chlorination of cyclopentene. The process involves multiple steps of chlorination under controlled conditions to ensure the selective substitution of chlorine atoms on the cyclopentene ring. The reaction is usually carried out in the presence of a catalyst such as iron chloride to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, this compound is produced using high-temperature chlorination of cyclopentene. The process involves the continuous addition of chlorine gas to cyclopentene in a reactor, followed by purification steps to isolate the desired product. The yield and purity of the compound are optimized through careful control of reaction parameters such as temperature, pressure, and chlorine concentration.

Chemical Reactions Analysis

Types of Reactions: Heptachlorocyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated cyclopentanones or cyclopentadienones.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclopentene derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products:

    Oxidation: Chlorinated cyclopentanones and cyclopentadienones.

    Reduction: Partially dechlorinated cyclopentene derivatives.

    Substitution: Hydroxylated or aminated cyclopentene derivatives.

Scientific Research Applications

Heptachlorocyclopentene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organochlorine compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of organochlorines on human health.

    Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptachlorocyclopentene involves its interaction with cellular components, particularly enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic. The molecular targets and pathways involved include:

    Enzymes: Inhibition or modification of enzyme activity through covalent binding.

    Receptors: Interaction with cellular receptors, potentially leading to altered signal transduction pathways.

Comparison with Similar Compounds

    Hexachlorocyclopentadiene: Used in the synthesis of various pesticides and industrial chemicals.

    Heptachlor: A well-known pesticide with similar structural features but different reactivity and applications.

    Chlordane: Another pesticide with a similar chlorinated structure but distinct biological effects and uses.

Heptachlorocyclopentene stands out due to its specific chemical properties and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

858423-01-5

Molecular Formula

C5HCl7

Molecular Weight

309.2 g/mol

IUPAC Name

1,2,3,3,4,4,5-heptachlorocyclopentene

InChI

InChI=1S/C5HCl7/c6-1-2(7)4(9,10)5(11,12)3(1)8/h2H

InChI Key

AJUXFTIOMRYFRL-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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